molecular formula C19H18F3N3O2S2 B2558819 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1252929-26-2

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2558819
CAS RN: 1252929-26-2
M. Wt: 441.49
InChI Key: LVAORFJKPJVAKH-UHFFFAOYSA-N
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Description

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H18F3N3O2S2 and its molecular weight is 441.49. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

A study by Gangjee et al. (2008) discusses the synthesis of compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Their work includes analogues with structures related to the subject compound, highlighting their potent inhibitory activities against human TS and DHFR, suggesting potential applications in cancer therapy (Gangjee et al., 2008).

Crystal Structure Analysis

Subasri et al. (2017) have conducted a study on compounds with structural similarities to the subject compound, focusing on their crystal structures. They report a folded conformation with specific angles of inclination, contributing to the understanding of molecular interactions and potential applications in drug design (Subasri et al., 2017).

Antitumor Activity

Hafez and El-Gazzar (2017) synthesized a series of derivatives related to the subject compound and evaluated their antitumor activity. They found that many of these compounds displayed potent anticancer activity, suggesting the potential utility of the subject compound in cancer treatment (Hafez & El-Gazzar, 2017).

Quantum Chemical Insight and Antiviral Activity

Mary et al. (2020) provide an in-depth quantum chemical analysis of a molecule structurally similar to the subject compound, including its potential as an antiviral agent against SARS-CoV-2. They discuss the molecule's molecular structure, vibrational assignments, and drug likeness, implying possible applications in the context of viral infections (Mary et al., 2020).

Antimicrobial Activity

Majithiya and Bheshdadia (2022) studied pyrimidine-triazole derivatives, structurally related to the subject compound, for their antimicrobial activity. Their findings suggest that similar compounds could be effective against certain bacterial and fungal strains, indicating a potential role in antimicrobial treatments (Majithiya & Bheshdadia, 2022).

Synthesis and Characterization for Pharmacological Activities

Zaki et al. (2017) discuss the synthesis and characterization of novel heterocyclic compounds, including derivatives similar to the subject compound. They mention the potential for investigating these compounds' pharmacological activities, which could extend to the subject compound (Zaki et al., 2017).

properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2S2/c1-2-3-8-25-17(27)16-14(7-9-28-16)24-18(25)29-11-15(26)23-13-6-4-5-12(10-13)19(20,21)22/h4-7,9-10H,2-3,8,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAORFJKPJVAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

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